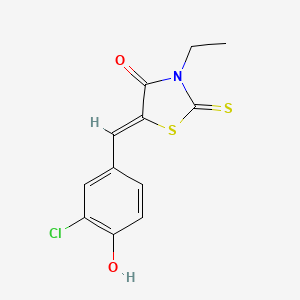
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as BPC157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and protecting against oxidative stress. In
科学的研究の応用
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to promote tissue healing, reduce inflammation, and protect against oxidative stress. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied in a variety of animal models, including rats, rabbits, and pigs. It has been shown to be effective in promoting healing in a variety of tissues, including muscle, bone, and skin. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to have potential applications in the treatment of inflammatory bowel disease, liver damage, and spinal cord injury.
作用機序
The exact mechanism of action of 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is thought to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-beta). These growth factors promote tissue healing and regeneration. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of biochemical and physiological effects. It has been shown to promote tissue healing, reduce inflammation, and protect against oxidative stress. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to improve blood flow and reduce blood pressure. In addition, it has been shown to have anti-ulcer effects and to protect against liver damage.
実験室実験の利点と制限
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is stable and can be stored for long periods of time without losing its biological activity. It is also relatively easy to synthesize using solid-phase peptide synthesis techniques. However, there are also some limitations to working with 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. It is relatively expensive compared to other peptides, and it can be difficult to obtain in large quantities. In addition, there is still much that is not known about its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for research on 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential use in the treatment of inflammatory bowel disease. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and there is potential for it to be developed into a new therapy for this condition. Another area of interest is its potential use in the treatment of spinal cord injury. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to promote tissue healing and regeneration in animal models of spinal cord injury, and there is potential for it to be developed into a new therapy for this condition. Finally, there is potential for 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to be developed into a new therapy for liver damage, as it has been shown to have protective effects in animal models of liver damage.
合成法
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a solid support, with each amino acid added in a specific sequence. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). The purity of the final product is critical for its biological activity and efficacy.
特性
IUPAC Name |
5-methyl-2-phenyl-4-(4-phenylbenzoyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-21(23(27)25(24-16)20-10-6-3-7-11-20)22(26)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTRNWORWUHRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964234.png)

![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)

![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)

![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)

![methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4964307.png)